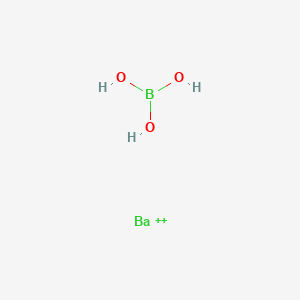

Orthoboric acid, barium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Orthoboric acid, barium salt, also known as barium borate, is a chemical compound composed of barium, boron, oxygen, and hydrogen. It is typically encountered as a white crystalline solid and is known for its various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: Orthoboric acid, barium salt can be synthesized through the reaction of barium hydroxide with boric acid. The reaction typically occurs in an aqueous solution and results in the formation of barium borate and water: [ \text{Ba(OH)}_2 + 2 \text{H}_3\text{BO}_3 \rightarrow \text{Ba(BO}_2\text{OH)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled reaction of barium chloride with sodium borate in an aqueous medium. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound.

化学反应分析

Types of Reactions: Orthoboric acid, barium salt undergoes various chemical reactions, including:

Acid-Base Reactions: It can react with strong acids to form barium salts and boric acid.

Hydrolysis: In the presence of water, it can hydrolyze to form barium hydroxide and boric acid.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

Barium Chloride: Formed when reacting with hydrochloric acid.

Barium Sulfate: Formed when reacting with sulfuric acid.

科学研究应用

Orthoboric acid, barium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the study of boron metabolism and its effects on biological systems.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of specialty glasses and ceramics due to its unique properties.

作用机制

The mechanism by which orthoboric acid, barium salt exerts its effects involves its interaction with biological molecules. As a Lewis acid, it can form complexes with amino acids, nucleotides, and other biomolecules through electron donor-acceptor interactions. These complexes can influence various biochemical pathways and cellular processes.

相似化合物的比较

Orthoboric acid, barium salt can be compared with other borate compounds, such as:

Sodium Borate (Borax): Commonly used in detergents and as a flux in metallurgy.

Calcium Borate: Used in the production of glass and ceramics.

Magnesium Borate: Known for its flame-retardant properties.

生物活性

Orthoboric acid, barium salt, commonly referred to as barium borate, is a compound that has garnered attention for its biological activities and potential applications in various fields, including medicine and environmental science. This article delves into its synthesis, biological mechanisms, toxicological profiles, and relevant case studies.

Chemical Composition and Synthesis

This compound is composed of barium (Ba), boron (B), oxygen (O), and hydrogen (H). The synthesis can occur through several methods:

- Chemical Reaction : The primary method involves the reaction of barium hydroxide with boric acid:

Ba OH 2+2H3BO3→Ba BO2OH 2+2H2O

- Industrial Production : In industrial settings, it is produced by reacting barium chloride with sodium borate in an aqueous medium, followed by filtration and drying of the precipitate.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. As a Lewis acid, it can form complexes with amino acids and nucleotides. These interactions may influence various biochemical pathways and cellular processes, including:

- Cellular Metabolism : Barium borate may affect metabolic pathways involving boron.

- Neutron Capture Therapy : It has been investigated for potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Toxicological Profile

The toxicity of this compound is generally low. Studies indicate that compounds containing boron exhibit low acute toxicity levels. For instance:

- The oral LD50 for boric acid ranges from 3450 mg/kg for male rats to 4080 mg/kg for females .

- In humans and animals, absorbed boric acid is rapidly distributed throughout body water and excreted primarily via urine, with a half-life of less than 24 hours .

Toxicity Classification

| Toxicity Level | LD50 (mg/kg) |

|---|---|

| Very Low Toxicity | >5000 |

| Low Toxicity | >500 - 5000 |

| Moderate Toxicity | >50 - 500 |

| High Toxicity | ≤50 |

Case Studies and Research Findings

- Barium Content in Mineral Waters : A study conducted on the determination of barium content in mineral waters in Ukraine revealed significant findings regarding the concentration levels of barium and its implications for human health. The study emphasized the need for quality and safety criteria concerning mineral water consumption .

- Boron Metabolism : Research has shown that borates, including orthoboric acid salts, are readily absorbed in humans and animals after oral administration. This absorption pattern raises questions about their long-term effects on health due to their widespread use in various industries .

- Environmental Impact : A draft screening assessment indicated that boric acid and its salts are entering the environment in quantities that could pose risks to human health. The assessment highlighted adverse effects on fertility and development observed across multiple species .

属性

CAS 编号 |

23436-05-7 |

|---|---|

分子式 |

BBaH3O3+2 |

分子量 |

199.16 g/mol |

IUPAC 名称 |

barium(2+);boric acid |

InChI |

InChI=1S/BH3O3.Ba/c2-1(3)4;/h2-4H;/q;+2 |

InChI 键 |

TZVCFPJDJMRQID-UHFFFAOYSA-N |

规范 SMILES |

B(O)(O)O.[Ba+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。